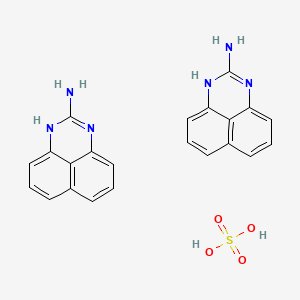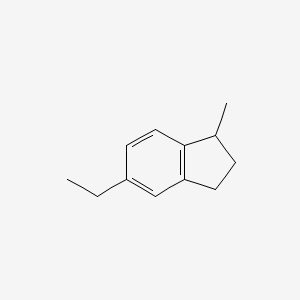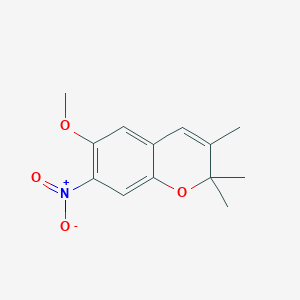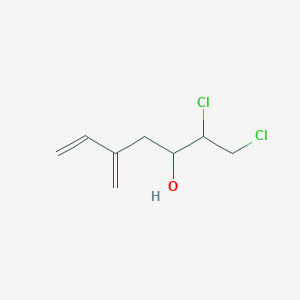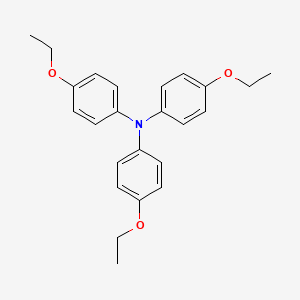![molecular formula C24H54Si2 B14482332 (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] CAS No. 64100-23-8](/img/structure/B14482332.png)
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] typically involves the reaction of ethane-1,2-diol with methyl(dipentyl)silane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also helps in minimizing the formation of by-products and improving the overall yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in the reactions of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups. These products have diverse applications in materials science, catalysis, and organic synthesis.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: In biological research, (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is used in the development of silicon-based biomaterials and as a tool for studying silicon metabolism in living organisms.
Industry: In industrial applications, (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with organic groups, allowing for the formation of complex molecular structures. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The specific molecular targets and pathways involved in the compound’s mechanism of action depend on the context in which it is used, such as in catalysis, materials science, or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include other organosilicon compounds such as:
- Silane, 1,2-ethanediylbis[methyldiphenyl-]
- Dimethylaminoethoxyethanol
Uniqueness
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is unique due to its specific molecular structure, which includes ethane-1,2-diyl and methyl(dipentyl)silane groups. This unique structure imparts specific chemical properties to the compound, such as its ability to undergo various chemical reactions and its potential applications in diverse fields. The presence of both ethane-1,2-diyl and methyl(dipentyl)silane groups distinguishes it from other organosilicon compounds and contributes to its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
64100-23-8 |
|---|---|
Fórmula molecular |
C24H54Si2 |
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
methyl-[2-[methyl(dipentyl)silyl]ethyl]-dipentylsilane |
InChI |
InChI=1S/C24H54Si2/c1-7-11-15-19-25(5,20-16-12-8-2)23-24-26(6,21-17-13-9-3)22-18-14-10-4/h7-24H2,1-6H3 |
Clave InChI |
BSEQNUXGVXMMOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Si](C)(CCCCC)CC[Si](C)(CCCCC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
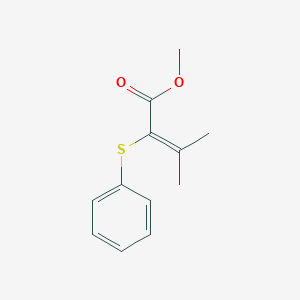

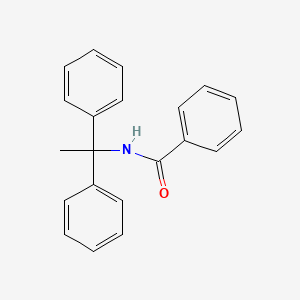
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)

![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
